molecular formula C10H11BrF4Si B14755182 (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane

Cat. No.: B14755182
M. Wt: 315.18 g/mol
InChI Key: YLQYUNWHLPIFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-fluoro-5-(trifluoromethyl)benzene.

    Reaction with Trimethylsilyl Chloride: The key step involves the reaction of the starting material with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.

    Coupling Reactions: Products include biaryl compounds with diverse substituents.

    Hydrolysis: The major product is the corresponding phenol derivative.

Scientific Research Applications

(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications:

    Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of fluorinated analogs of bioactive molecules.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nucleophile bonds. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form carbon-carbon bonds. The trimethylsilyl group can be hydrolyzed to reveal a phenol group, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
  • 2-Bromo-5-(trifluoromethyl)phenylboronic acid

Uniqueness

(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)trimethylsilane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a trifluoromethyl group and a trimethylsilane group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various chemical transformations and applications.

Properties

Molecular Formula

C10H11BrF4Si

Molecular Weight

315.18 g/mol

IUPAC Name

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-trimethylsilane

InChI

InChI=1S/C10H11BrF4Si/c1-16(2,3)8-5-6(10(13,14)15)4-7(11)9(8)12/h4-5H,1-3H3

InChI Key

YLQYUNWHLPIFOA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC(=C1)C(F)(F)F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.